![molecular formula C10H10Cl3NO3S B2786717 N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide CAS No. 147622-11-5](/img/structure/B2786717.png)
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a trichloromethyl group and a sulfonyl group attached to an ethyl formamide backbone.
Wirkmechanismus
Biochemical Pathways
It has been observed that the compound undergoes unusual transformations when reacted with dipropylamine . This suggests that it may interact with biochemical pathways involving amines.
Pharmacokinetics
Its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide. Specific details about how these factors influence the compound’s action are currently unknown .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2,2-trichloroethanol in the presence of a base, followed by the addition of formamide . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce compounds with fewer chlorine atoms.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide
- N-[2,2,2-trichloro-1-(4-nitrobenzenesulfonyl)ethyl]formamide
- N-[2,2,2-trichloro-1-(4-methoxybenzenesulfonyl)ethyl]formamide
Uniqueness
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs.
Eigenschaften
IUPAC Name |
N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3S/c1-7-2-4-8(5-3-7)18(16,17)9(14-6-15)10(11,12)13/h2-6,9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZCNFMTMDFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2786634.png)
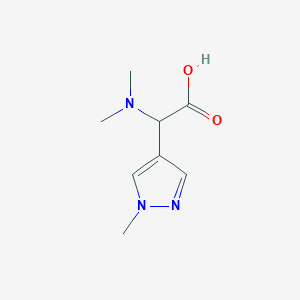
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2786637.png)
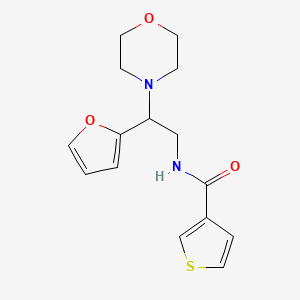
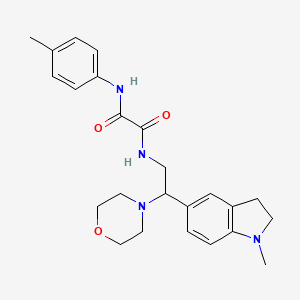
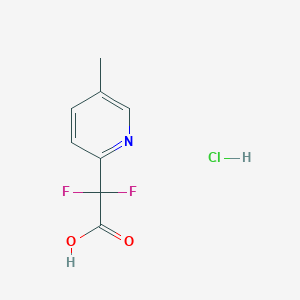
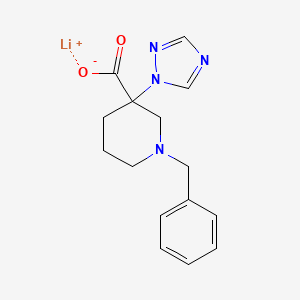
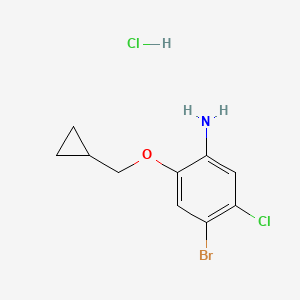
![1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B2786646.png)
![N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl](/img/structure/B2786649.png)

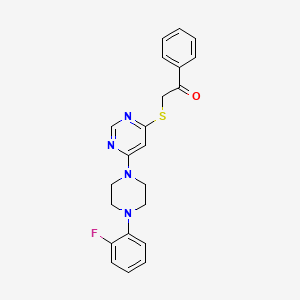
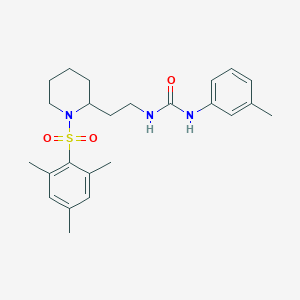
![3-(4-chlorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2786657.png)
